N-(4-acetylphenyl)-4-nitrobenzenesulfonamide
Description
Systematic Nomenclature and CAS Registry Information
The systematic IUPAC name for this compound is N-(4-acetylphenyl)-4-nitrobenzenesulfonamide , reflecting the substitution pattern on both aromatic rings. The parent structure is benzenesulfonamide, with a nitro group (-NO₂) at the para position of the benzene ring and an acetyl-substituted phenyl group (-C₆H₄-CO-CH₃) attached to the sulfonamide nitrogen. While the exact CAS Registry Number for this specific isomer is not explicitly listed in the provided sources, structurally related compounds include:
- N-(3-Acetylphenyl)-4-nitrobenzenesulfonamide (CAS 330978-96-6)
- N-(2-Acetylphenyl)-2-nitrobenzenesulfonamide (CAS 303152-55-8)
- N-(4-Acetylphenyl)-4-nitrobenzamide (CAS 62507-48-6)
These analogs differ in the position of the acetyl group or the nature of the linking functional group (sulfonamide vs. benzamide).
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₄H₁₂N₂O₅S , derived from:
- A 4-nitrobenzenesulfonyl group (C₆H₄NO₂SO₂)
- A 4-acetylphenyl group (C₈H₇O)
The molecular weight is 320.32 g/mol , consistent with related sulfonamide derivatives such as N-(3-acetylphenyl)-4-nitrobenzenesulfonamide (320.32 g/mol) and N-(2-acetylphenyl)-2-nitrobenzenesulfonamide (320.32 g/mol). A comparative analysis of molecular parameters is provided in Table 1.
Table 1: Molecular Parameters of Related Compounds
Crystallographic Data and Solid-State Structure
Crystallographic studies of analogous sulfonamides reveal key structural motifs. For example, 4-nitro-N-phenylbenzenesulfonamide crystallizes in a monoclinic system (space group Cc ) with unit cell parameters a = 5.1948 Å, b = 12.8089 Å, c = 18.682 Å , and β = 93.419° . The dihedral angle between the two aromatic rings is 36.19° , indicating moderate twisting due to steric and electronic effects.
In this compound, the acetyl group at the para position likely enhances planarity compared to ortho-substituted analogs, reducing steric hindrance. Hydrogen bonding between the sulfonamide N-H and nitro oxygen atoms (N-H···O, ~2.8–3.0 Å) stabilizes the crystal lattice, as observed in related structures.
Electronic Configuration and Resonance Effects
The electronic structure of this compound is dominated by resonance interactions:
- Nitro Group (-NO₂) : A strong electron-withdrawing group that delocalizes electron density via conjugation with the benzene ring, creating a meta-directing effect.
- Acetyl Group (-COCH₃) : The carbonyl group withdraws electrons inductively but donates resonance electrons to the phenyl ring, resulting in para-directing behavior.
- Sulfonamide Bridge (-SO₂NH-) : The sulfonyl group adopts a tetrahedral geometry, with resonance stabilization between the sulfur atom and oxygen atoms (Fig. 1).
Figure 1: Resonance Structures of the Sulfonamide Group
$$
\begin{aligned}
&\text{Resonance 1: } \mathrm{O}2\mathrm{S}-\mathrm{NH}-\mathrm{C}6\mathrm{H}4-\mathrm{COCH}3 \
&\text{Resonance 2: } \mathrm{O}^--\mathrm{S}^+=\mathrm{O}-\mathrm{NH}-\mathrm{C}6\mathrm{H}4-\mathrm{COCH}_3
\end{aligned}
$$
These interactions lower the basicity of the sulfonamide nitrogen and increase the compound’s stability toward hydrolysis.
Comparative Analysis with Related Sulfonamide Derivatives
Key differences between this compound and its analogs include:
- Substituent Position : The para-acetyl group minimizes steric strain compared to ortho-substituted derivatives (e.g., CAS 303152-55-8), leading to higher melting points and solubility in polar solvents.
- Functional Group Variations : Replacing the sulfonamide with a benzamide group (as in CAS 62507-48-6) eliminates hydrogen-bonding capability, reducing crystallinity.
- Electronic Effects : The nitro group’s electron-withdrawing nature enhances electrophilic substitution reactivity at the acetylphenyl ring’s meta position, unlike electron-donating groups in non-acetylated analogs.
Table 2: Comparative Properties of Sulfonamide Derivatives
Properties
CAS No. |
5433-86-3 |
|---|---|
Molecular Formula |
C14H12N2O5S |
Molecular Weight |
320.32 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H12N2O5S/c1-10(17)11-2-4-12(5-3-11)15-22(20,21)14-8-6-13(7-9-14)16(18)19/h2-9,15H,1H3 |
InChI Key |
BXAFWSDZHMBUEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-acetylaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Various nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: N-(4-acetylphenyl)-4-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: N-(4-carboxyphenyl)-4-nitrobenzenesulfonamide.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
N-(4-acetylphenyl)-4-nitrobenzenesulfonamide has been investigated for its potential as an anticancer agent. Recent studies have highlighted its efficacy against various cancer cell lines, particularly breast cancer. For instance, derivatives of sulfonamides have shown significant anti-proliferative activity against the MDA-MB-231 and MCF-7 breast cancer cell lines. Compounds derived from this class exhibited IC50 values in the range of 1.52–6.31 μM, demonstrating a selective inhibitory effect on cancer cells compared to normal breast cells (MCF-10A) .
2. Mechanism of Action
The mechanism underlying the anticancer activity involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many tumors and is associated with cancer progression. The compound's derivatives have shown remarkable selectivity for CA IX over CA II, with IC50 values ranging from 10.93 to 25.06 nM for CA IX . Additionally, certain derivatives were found to induce apoptosis in cancer cells, evidenced by a significant increase in annexin V-FITC positive cells .
Antibacterial Properties
1. Inhibition of Bacterial Growth
This compound also exhibits antibacterial properties. Studies have demonstrated that specific derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. For example, certain compounds showed inhibition rates exceeding 80% against S. aureus at concentrations of 50 μg/mL .
2. Anti-biofilm Activity
In addition to inhibiting bacterial growth, some derivatives have shown potential in preventing biofilm formation, which is critical in managing chronic infections. The anti-biofilm efficacy was notably high against K. pneumoniae, with inhibition rates around 79% for specific compounds .
Organic Synthesis Applications
This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the development of new compounds with desired biological activities. The N-acylsulfonamide moiety has been recognized for its utility in synthesizing other biologically active molecules .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study on anticancer effects | Significant anti-proliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7) | Potential treatment for breast cancer |
| Investigation of antibacterial properties | Inhibition of S. aureus and K. pneumoniae with high efficacy | Development of new antibacterial agents |
| Organic synthesis applications | Utilization as a building block for synthesizing biologically active compounds | Broad applications in medicinal chemistry |
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Substituent Variations in Sulfonamide Derivatives
The biological and physicochemical properties of sulfonamides are highly dependent on substituents. Below is a comparative analysis of N-(4-acetylphenyl)-4-nitrobenzenesulfonamide with its closest analogs:
Electronic and Steric Effects
- Nitro (-NO₂) vs. Methyl (-CH₃): The nitro group’s electron-withdrawing nature increases electrophilicity at the sulfonamide sulfur, enhancing reactivity in nucleophilic substitutions. In contrast, the methyl group’s electron-donating effect reduces reactivity but improves membrane permeability due to increased hydrophobicity .
- Nitro (-NO₂) vs. Amino (-NH₂): The amino group’s basicity allows for pH-dependent solubility and hydrogen bonding, which can improve binding to biological targets like enzymes or DNA .
Anticancer Activity
The nitro-substituted derivative demonstrates superior cytotoxicity compared to methyl and amino analogs. For example, in vivo studies showed a 40% reduction in ascites volume in murine models, attributed to the nitro group’s ability to stabilize charge-transfer complexes with cellular macromolecules .
Antimicrobial Potential
For instance, N-(4-aminophenyl)-4-methylbenzenesulfonamide showed MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
Biological Activity
N-(4-acetylphenyl)-4-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an acetyl group and a nitro group attached to a benzenesulfonamide framework. The structural formula can be represented as follows:
This compound exhibits properties typical of sulfonamides, including the ability to form hydrogen bonds, which is crucial for its interaction with biological targets.
The mechanism of action for this compound primarily involves its interaction with specific enzymes and proteins:
- Enzyme Inhibition : The sulfonamide group can inhibit various enzymes by mimicking the structure of p-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This inhibition disrupts bacterial growth and replication.
- Protein Interactions : Similar compounds have been shown to interact with heat shock proteins, such as hsp 90-alpha, which play a critical role in cellular stress responses and cancer progression .
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : This compound has demonstrated effectiveness against various bacterial strains. For instance, it showed notable inhibition against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates exceeding 68% at concentrations of 50 μg/mL .
- Anticancer Properties : In vitro studies have revealed that derivatives of similar sulfonamides can induce apoptosis in cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer) and MCF-7. The mechanism involves significant increases in annexin V-FITC positive apoptotic cells .
Case Study 1: Anticancer Activity
A study evaluated the anti-proliferative effects of various sulfonamide derivatives on breast cancer cell lines. Compounds similar to this compound exhibited IC50 values ranging from 1.52 to 6.31 μM against MDA-MB-231 cells. Notably, one compound showed a 22-fold increase in apoptosis compared to control .
Case Study 2: Antimicrobial Efficacy
In another study, this compound was tested against multiple bacterial strains. The results indicated substantial inhibition rates against S. aureus (80.69%) and K. pneumoniae (69.74%), showcasing its potential as an antimicrobial agent .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, which are crucial for its therapeutic efficacy. Studies have indicated that modifications in the chemical structure can significantly affect the bioavailability and metabolic stability of the compound .
Q & A
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in aqueous/organic solvents.
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict interactions with biological targets (e.g., carbonic anhydrase).
- DFT Packages (Gaussian, ORCA) : Optimize transition states for acylation reactions and calculate Fukui indices for electrophilic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
